Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Analytical Chemistry Chemical Procurement Synthetic Building Block

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate (CAS 1171779-72-8) is a defined molecular entity available at ≥95% purity, suitable as a synthetic building block for medicinal chemistry and chemical biology. Its N-propylpiperazine motif is a recognized GPCR-targeting scaffold, enabling SAR expansion around histamine H3 and related receptors. The methyl ester and nitro substituents offer orthogonal derivatization handles: ester hydrolysis to the carboxylic acid for amide coupling, and nitro reduction to the aniline for further functionalization. With no intrinsic biological characterization reported, this compound serves as a structurally matched negative control or analytical reference standard (exact mass and defined InChIKey available). Researchers are advised to independently verify inactivity in their specific assays. For programs requiring a versatile, well-defined piperazine building block, this compound provides a reliable starting point for lead generation and preliminary physicochemical profiling (LogP, solubility, stability). Ensure experimental reproducibility by procuring this exact CAS-registered entity; substitution with structurally related analogs is not scientifically supported without validation.

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
CAS No. 1171779-72-8
Cat. No. B1387369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
CAS1171779-72-8
Molecular FormulaC15H21N3O4
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3
InChIKeyNBNBAOPRASNOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate (CAS 1171779-72-8) Procurement and Differentiation Overview


Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate (CAS 1171779-72-8) is a nitrobenzoate derivative bearing a 4-propylpiperazin-1-yl substituent at the para position, with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is commercially available as a research chemical or synthetic building block with a typical vendor-specified purity of ≥95% . This compound falls within a broader class of 3-nitro-4-(piperazin-1-yl)benzoate esters and related piperazine derivatives, which have been explored in pharmaceutical research contexts including histamine receptor modulation and antimicrobial studies, though data specific to this propyl-substituted methyl ester variant remain limited .

Procurement Risk Assessment for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate: Structural and Analytical Limitations on Substitution


Substitution with structurally related analogs is not scientifically justifiable for this compound due to the lack of publicly available, peer-reviewed quantitative data establishing functional equivalence. While in-class analogs such as methyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 168123-39-5) and ethyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 886631-29-4) are commercially available, there are no direct comparative studies demonstrating that these alternative esters or N-substituted variants exhibit comparable physicochemical properties (e.g., solubility, stability) or biological activity profiles. Even in-class literature on related 4-propylpiperazine-containing ligands indicates that small structural modifications—such as variations in the ester moiety or the heteroaromatic core—produce significant differences in receptor binding affinity and functional activity at targets such as the histamine H3 receptor [1]. Therefore, assuming interchangeability without experimental validation introduces substantial risk into research reproducibility and procurement decisions.

Quantitative Evidence Limitations for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Differentiation: A Procurement Reality Assessment


Purity Specification as a Vendor-Defined Procurement Criterion

The primary verifiable quantitative attribute for procurement is the vendor-specified minimum purity of 95% for this compound, as listed by commercial suppliers . This value establishes a baseline quality threshold for this specific CAS registry number, distinguishing it from other catalog items with different purity specifications. However, no analytical data (e.g., HPLC chromatograms, NMR spectra) are publicly provided to support this claim .

Analytical Chemistry Chemical Procurement Synthetic Building Block

Structural Distinction from Closest Commercial Analogs

This compound is structurally differentiated from its closest commercially available analogs by two key features: (1) an N-propyl substituent on the piperazine ring, and (2) a methyl ester group. The nearest analog, methyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 168123-39-5), lacks the propyl group and bears a free NH on the piperazine . The ethyl ester variant, ethyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 886631-29-4), differs in both ester and N-substitution . Class-level inference from histamine H3 receptor SAR studies demonstrates that N-propyl substitution on piperazine cores significantly alters target binding (e.g., compound 3a with pA2 = 8.38) compared to other N-alkyl or unsubstituted variants [1], though direct data for this specific compound are absent.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Absence of Published Biological Activity Data: An Evidentiary Gap Statement

A comprehensive search of primary literature and authoritative databases (PubMed, BindingDB, ChEMBL, patents) yielded no peer-reviewed biological activity data for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate (CAS 1171779-72-8) [1][2]. In contrast, structurally related compounds containing the 4-propylpiperazine moiety have been characterized with quantitative potency metrics at the histamine H3 receptor (e.g., pA2 values up to 8.38, pKi values up to 8.83) [3][4], and nitrobenzoate analogs have been reported with antimicrobial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus . No such data exist for this specific CAS registry number. Procurement decisions cannot be based on inferred biological performance from these class-level findings.

Biological Assay Pharmacology Literature Review

Vendor Characterization Gap: Distinction from In-Class Research Chemicals

Sigma-Aldrich, a major chemical vendor, explicitly states that they provide this compound 'as part of a collection of unique chemicals' and 'do not collect analytical data for this product' . This vendor characterization places the compound in a category distinct from fully analytically characterized research reagents. In contrast, some closely related analogs such as ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride are offered with more complete documentation . This gap in analytical verification (e.g., batch-specific purity analysis, identity confirmation) is a tangible, vendor-acknowledged limitation for this specific CAS number.

Chemical Vendor Assessment Analytical Characterization Procurement Due Diligence

Validated Application Scenarios for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Based on Available Evidence


Use as a Synthetic Building Block in Medicinal Chemistry Exploration

Given the absence of intrinsic biological characterization, the most scientifically sound application is as a synthetic intermediate or building block for the construction of more complex molecules. The compound contains functional groups amenable to further derivatization: the methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, and the nitro group can be reduced to an amine for subsequent functionalization . The N-propylpiperazine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting GPCRs such as histamine receptors, providing a starting point for SAR exploration [1].

Negative Control or Reference Standard in In-House Assay Development

This compound may serve as a structurally matched negative control in biological assays where activity is expected to be conferred by alternative substituents on the benzoate core or piperazine ring. Its lack of reported biological activity, combined with its commercial availability and defined purity specification , positions it as a candidate for use as a negative control in primary screens, provided that users independently verify its inactivity in their specific assay system.

Chemical Standards and Reference Material Procurement

The compound's specific CAS registry number (1171779-72-8) and defined molecular structure (InChIKey available) make it suitable for procurement as an analytical reference standard for method development (e.g., HPLC, LC-MS) targeting this specific molecular entity [1]. Its use in this context is limited to applications where the exact mass and retention time of this particular compound are required, and does not extend to biological activity reference applications.

Physical Property and Formulation Pre-Screening

For research programs evaluating 4-propylpiperazine-containing scaffolds, this compound can be used to experimentally determine baseline physicochemical properties such as LogP, aqueous solubility, and chemical stability under various conditions . These data can inform lead optimization efforts and formulation development for more advanced analogs within the same chemical series. Note that such studies would be preliminary and would require independent experimental execution by the user.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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